4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine
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Overview
Description
“4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It seems to be related to “p-Toluenesulfonyl isocyanate”, which is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group12.
Synthesis Analysis
The synthesis of related compounds involves reactions with toluenesulfonyl derivatives. For instance, p-Toluenesulfonyl isocyanate has been used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N, N-dimethylformamide solvent3. However, the specific synthesis process for “4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine” is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of “4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine” is not explicitly mentioned in the searched resources. However, related compounds like p-Toluenesulfonyl isocyanate have the formula CH3C6H4SO2NCO2.Chemical Reactions Analysis
The specific chemical reactions involving “4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine” are not readily available in the searched resources. However, related compounds like p-Toluenesulfonyl chloride are known to react with alcohols to form toluenesulfonate esters, or tosyl derivatives1.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine” are not explicitly mentioned in the searched resources. However, related compounds like p-Toluenesulfonyl chloride are known to be white, malodorous solids1.Scientific Research Applications
Synthesis and Transformation
4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine serves as a starting material in the synthesis of various chemical compounds. Eliazyan et al. (2013) describe its use in the two-step synthesis of 1-[2-(toluene-4-sulfonamido)ethyl]thiourea, which is further functionalized into substituted thiazoles. These compounds are key in creating a range of chemical structures, including oxadiazoles and thiadiazoles (Eliazyan et al., 2013).
Synthesis of Cyclic Sulfonamides
Greig et al. (2001) utilized 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine in the synthesis of novel cyclic sulfonamides. These compounds, hexahydrobenzo[d]isothiazole and benzo[e][1,2]thiazine dioxides, have potential applications as histamine H3 receptor antagonists (Greig et al., 2001).
Inhibitory and Cytotoxic Activity
Gawad et al. (2016) synthesized a series of 4-(thiazol-2-ylamino)-benzenesulfonamides, showing inhibitory effects against carbonic anhydrase isoforms and cytotoxic activity on human breast cancer cell lines. These findings demonstrate the compound's potential in cancer research (Gawad et al., 2016).
Photodynamic Therapy Applications
Pişkin et al. (2020) reported the synthesis of zinc phthalocyanine substituted with derivatives of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine. These compounds exhibit promising properties for photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).
Selective Detection Techniques
Wang et al. (2012) developed a reaction-based fluorescent probe using a derivative of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine for selective discrimination of thiophenols, showcasing its application in chemical and biological sciences (Wang et al., 2012).
Antimicrobial Activity
Yıldırır et al. (2009) synthesized phenylselanyl-tetrazole derivatives using 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine and investigated their antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Yıldırır et al., 2009).
Cytotoxic and Radiosensitizing Agents
Ghorab et al. (2012) synthesized derivatives of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine, which displayed cytotoxic activity against human breast cancer cells and potential as radiosensitizing agents (Ghorab et al., 2012).
Bioorganic Chemistry Studies
Shibuya (1984) conducted studies on heterocycles involving 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine, providing insights into the synthesis of various pyrimidine and thiazole derivatives (Shibuya, 1984).
Safety And Hazards
The safety and hazards associated with “4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine” are not explicitly mentioned in the searched resources. However, related compounds like p-Toluenesulfonyl isocyanate are known to cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled4.
Future Directions
The future directions for “4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine” are not explicitly mentioned in the searched resources. However, related compounds are being studied for their potential applications. For instance, sulfonic acid ester and benzenesulfonamide derivatives are being investigated as potential CETP inhibitors5.
properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-2-4-10(5-3-8)17(14,15)7-9-6-16-11(12)13-9/h2-6H,7H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGQBJREVMHCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine |
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